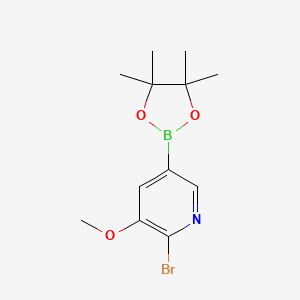

2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester

Description

2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester (CAS: 865186-94-3) is a heteroaromatic boronic ester featuring a pyridine core substituted with bromine (Br) at position 2, methoxy (OCH₃) at position 3, and a pinacol boronate group at position 3. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in pharmaceuticals and materials science . Its structural uniqueness arises from the synergistic effects of electron-withdrawing bromine and electron-donating methoxy groups, which modulate reactivity and solubility.

Properties

IUPAC Name |

2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONGSBLEDJXTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801140823 | |

| Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801140823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-66-9 | |

| Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801140823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic esters, in general, are often used in organic synthesis and are known to interact with various organic compounds.

Mode of Action

The compound is a boronic ester, which is a type of organoboron compound. These compounds are often used as reagents in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex in a process known as transmetalation.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this reaction depend on the specific context in which it is used.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a wide variety of organic compounds.

Action Environment

The action of 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester, like other boronic esters, is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base. Additionally, the stability of the compound can be affected by temperature and pH.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound interacts with enzymes and proteins involved in these catalytic processes, facilitating the transfer of organic groups from boron to palladium. These interactions are crucial for the efficiency and selectivity of the coupling reactions.

Molecular Mechanism

At the molecular level, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through the Suzuki-Miyaura coupling mechanism. This involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The compound’s boronic ester group interacts with palladium catalysts, facilitating the transfer of organic groups and the formation of new carbon-carbon bonds. This mechanism is essential for the synthesis of complex organic molecules with high precision and efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are critical factors. The compound is generally stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies on its effects on cellular function are limited, but its stability makes it a reliable reagent for extended experimental use.

Biological Activity

2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester (CAS No. 2121512-66-9) is a boronic acid derivative with significant potential in medicinal chemistry. This compound is notable for its biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BBrN₁O₂ |

| Molecular Weight | 232.01 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 233.4 ± 20.0 °C |

| Melting Point | 45-49 °C |

| Flash Point | 95.0 ± 21.8 °C |

The biological activity of 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with specific proteins through boronate ester formation. This mechanism is particularly relevant in the inhibition of proteasomes, which are crucial for protein degradation in cells.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that boronic acids can inhibit bacterial growth by interfering with cell wall synthesis and function .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Some derivatives of boronic acids have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of boronic acid derivatives, including 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester:

- Anticancer Activity : A study published in Nature highlighted that boron-containing compounds could serve as effective proteasome inhibitors, with implications for treating multiple myeloma and other cancers .

- Antimicrobial Studies : Research conducted on various boronic acids demonstrated their efficacy against a range of bacterial strains, suggesting that modifications in structure could enhance their antimicrobial potency .

- Mechanistic Insights : A detailed investigation into the structure-activity relationship (SAR) of boronic acids revealed that specific substituents significantly influence their biological activity, emphasizing the importance of functional groups like methoxy and bromo in enhancing efficacy .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type and position, influencing reactivity and applications:

Key Insight : The bromine in the target compound enhances electrophilicity at position 2, facilitating cross-coupling, while the methoxy group improves solubility in polar solvents .

Solubility and Stability

Pinacol boronic esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- Phenylboronic acid pinacol ester : Highly soluble in chloroform and ketones, with solubility >200 mg/mL .

- Target compound : Expected solubility aligns with phenylboronic esters, though methoxy substitution may enhance solubility in acetone or ether .

Stability : The pinacol ester group stabilizes the boronic moiety against protodeboronation, critical for storage and handling .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent effects:

- Target compound : Bromine at position 2 acts as a superior leaving group compared to chlorine or methyl, enabling efficient coupling with aryl/heteroaryl partners .

- Comparison with 5-Bromo-2-fluoropyridine-3-B pinacol ester : Fluorine’s strong electronegativity reduces electron density, slowing coupling rates compared to methoxy-substituted analogs .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-3-methoxypyridine-5-boronic acid pinacol ester, and what catalysts are typically employed?

The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, analogous boronic esters are synthesized via Miyaura borylation, where a brominated precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄. The reaction is conducted in anhydrous solvents like toluene or THF under inert atmospheres (N₂/Ar), with bases such as potassium carbonate or sodium acetate to facilitate deprotonation . Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR : Methoxy protons appear as a singlet near δ 3.8–4.0 ppm. Aromatic protons adjacent to bromine and boronic ester groups show distinct splitting patterns due to coupling with neighboring substituents .

- MS (ESI or EI) : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₁₂H₁₆BBrNO₃; exact mass ~328.04).

- IR : B-O stretches from the pinacol ester appear at ~1350–1400 cm⁻¹, and aromatic C-Br stretches near 550–600 cm⁻¹ .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate in Suzuki-Miyaura couplings to construct biaryl motifs in drug candidates. For instance, it can couple with aryl halides to introduce pyridine-based pharmacophores, enhancing binding affinity in kinase inhibitors or antiviral agents. The bromine substituent allows further functionalization via Buchwald-Hartwig amination or Ullmann coupling .

Advanced Research Questions

Q. How can researchers optimize reaction yields in cross-coupling reactions involving this boronic ester under challenging steric or electronic conditions?

- Catalyst Screening : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to mitigate steric hindrance.

- Solvent/Base Optimization : Polar aprotic solvents (DMF, dioxane) with Cs₂CO₃ may improve solubility of electron-deficient coupling partners.

- Microwave-Assisted Synthesis : Shorten reaction times (30–60 min vs. 12–24 h) while maintaining or improving yields .

Q. What stability issues arise during storage or handling, and how can they be mitigated?

Boronic esters are hygroscopic and prone to hydrolysis. Store under inert gas at –20°C in sealed containers with desiccants (e.g., molecular sieves). Avoid exposure to protic solvents or acidic conditions, which cleave the boronate ester. Stability studies using TLC or HPLC can monitor degradation (e.g., free boronic acid formation) .

Q. How should contradictory analytical data (e.g., NMR vs. MS) be resolved?

Q. What computational methods predict the reactivity of this compound in transition-metal-catalyzed reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Parameters like Fukui indices or Mulliken charges predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with catalytic Pd centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.